![molecular formula C14H20GeNO6 B12465554 (1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl benzoate](/img/structure/B12465554.png)
(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[333]UNDECAN-3-YL}METHYL BENZOATE is a complex organogermanium compound It features a unique bicyclic structure incorporating germanium, oxygen, nitrogen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE typically involves the reaction of a germanium precursor with a suitable benzoate derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product. Common reagents used in the synthesis include germanium tetrachloride, benzoic acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like chromatography and recrystallization are often employed to achieve the desired quality.
化学反応の分析
Types of Reactions
{1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different germanium-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction could produce germanium hydrides. Substitution reactions can result in a variety of functionalized germanium compounds.
科学的研究の応用
Chemistry
In chemistry, {1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE is used as a precursor for synthesizing other organogermanium compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used in studies involving germanium’s role in biological systems and its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in drug design, particularly in targeting specific biological pathways.
Industry
In the industrial sector, {1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
作用機序
The mechanism of action of {1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: A silicon analog with similar structural features.
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane: A boron analog with comparable properties.
Uniqueness
{1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[333]UNDECAN-3-YL}METHYL BENZOATE is unique due to the presence of germanium in its structure This element imparts distinct chemical and physical properties, making the compound valuable in applications where germanium’s characteristics are advantageous
特性
分子式 |
C14H20GeNO6 |
|---|---|
分子量 |
370.94 g/mol |
InChI |
InChI=1S/C14H18GeNO5.H2O/c17-14(12-4-2-1-3-5-12)18-11-13-10-16-6-8-19-15(21-13)20-9-7-16;/h1-5,13H,6-11H2;1H2 |
InChIキー |
LUNIECSCCNOZFX-UHFFFAOYSA-N |
正規SMILES |
C1CO[Ge]2OCCN1CC(O2)COC(=O)C3=CC=CC=C3.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-](/img/structure/B12465471.png)
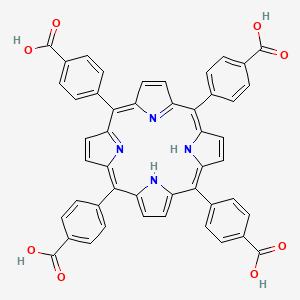
![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12465490.png)
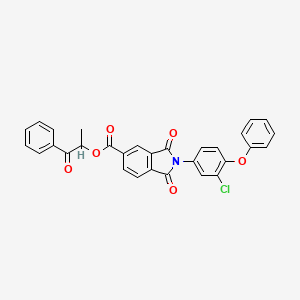
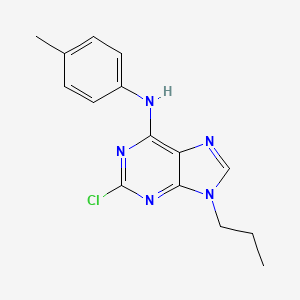
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide](/img/structure/B12465497.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)
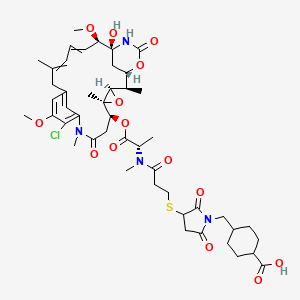
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate](/img/structure/B12465514.png)

![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465527.png)
![2-{[(2,6-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465530.png)
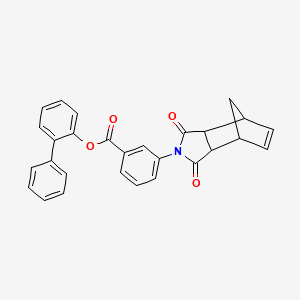
![2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B12465537.png)
